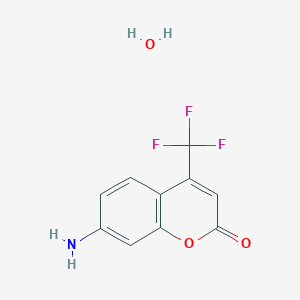
7-Amino-4-(trifluoromethyl)chromen-2-one;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-(trifluoromethyl)chromen-2-one typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with ammonia or an amine under specific conditions. One common method includes the use of anhydrous potassium carbonate in dry acetone at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
7-Amino-4-(trifluoromethyl)chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
7-Amino-4-(trifluoromethyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Medicine: Investigated for its potential use in drug development, particularly in the detection of proteinases.
Industry: Suitable as a laser dye and in the development of optical sensors.
作用機序
The mechanism of action of 7-amino-4-(trifluoromethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. It acts as a fluorescent marker by absorbing light at a specific wavelength and emitting light at a different wavelength. This property is utilized in the detection of proteolytic enzymes, where the compound is cleaved by the enzyme, resulting in a measurable fluorescent signal .
類似化合物との比較
Similar Compounds
- 7-Amino-4-methylcoumarin
- 4-Trifluoromethyl-7-aminocoumarin
- 7-Amino-4-(trifluoromethyl)-2-benzopyrone
Uniqueness
7-Amino-4-(trifluoromethyl)chromen-2-one is unique due to its trifluoromethyl group, which enhances its fluorescent properties and makes it highly suitable for use as a fluorescent marker. This distinguishes it from other similar compounds that may not possess the same level of fluorescence or stability .
特性
CAS番号 |
206769-89-3 |
|---|---|
分子式 |
C10H8F3NO3 |
分子量 |
247.17 g/mol |
IUPAC名 |
7-amino-4-(trifluoromethyl)chromen-2-one;hydrate |
InChI |
InChI=1S/C10H6F3NO2.H2O/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8;/h1-4H,14H2;1H2 |
InChIキー |
XBYVTAXAWUPFTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2C(F)(F)F.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
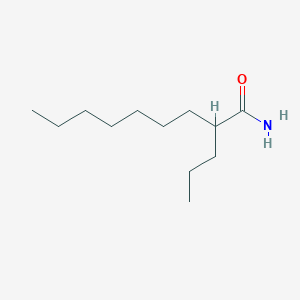
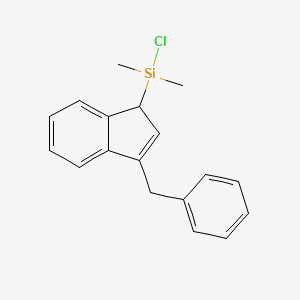
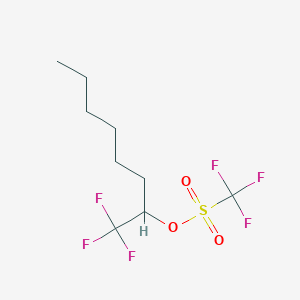
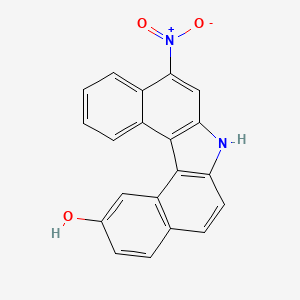
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
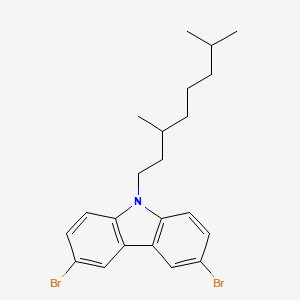
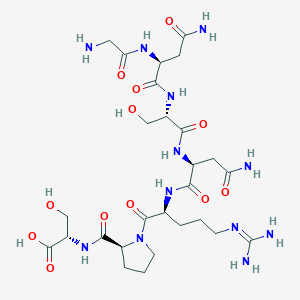
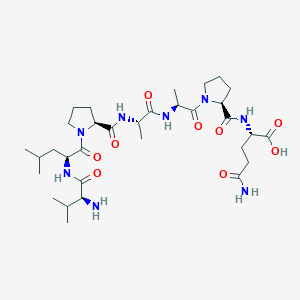
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
![Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-](/img/structure/B14249428.png)
